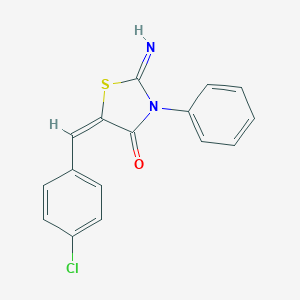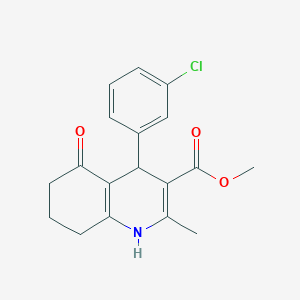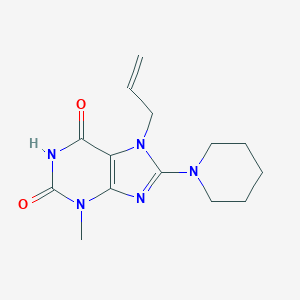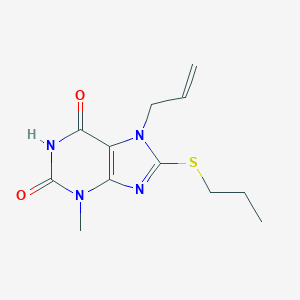![molecular formula C18H8BrCl3N2O2 B402895 5-Bromo-2-(2,4,6-trichloroanilino)benzo[f]isoindole-1,3-dione CAS No. 328272-64-6](/img/structure/B402895.png)
5-Bromo-2-(2,4,6-trichloroanilino)benzo[f]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2,4,6-trichloroanilino)benzo[f]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,4,6-trichloroanilino)benzo[f]isoindole-1,3-dione typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a condensation reaction between an aromatic primary amine and a maleic anhydride derivative.
Chlorination: The chlorination of the phenylamino group is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(2,4,6-trichloroanilino)benzo[f]isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or chlorine atoms .
Applications De Recherche Scientifique
5-Bromo-2-(2,4,6-trichloroanilino)benzo[f]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly as potential antipsychotic agents due to its interaction with dopamine receptors.
Biological Studies: The compound is studied for its potential to inhibit β-amyloid protein aggregation, which is relevant in Alzheimer’s disease research.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2,4,6-trichloroanilino)benzo[f]isoindole-1,3-dione involves its interaction with specific molecular targets:
Dopamine Receptors: The compound modulates the activity of dopamine receptors, particularly the D2 receptor, which is implicated in various neurological disorders.
β-Amyloid Protein Aggregation: It inhibits the aggregation of β-amyloid proteins, potentially reducing the formation of plaques associated with Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(4-chloro-phenylamino)-benzo[f]isoindole-1,3-dione
- 5-Bromo-2-(2,3-dichloro-phenylamino)-benzo[f]isoindole-1,3-dione
- 5-Bromo-2-(4-fluoro-phenylamino)-benzo[f]isoindole-1,3-dione
Uniqueness
The combination of bromine and chlorine atoms in the structure provides a distinct set of chemical properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
328272-64-6 |
|---|---|
Formule moléculaire |
C18H8BrCl3N2O2 |
Poids moléculaire |
470.5g/mol |
Nom IUPAC |
5-bromo-2-(2,4,6-trichloroanilino)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C18H8BrCl3N2O2/c19-13-3-1-2-8-4-11-12(7-10(8)13)18(26)24(17(11)25)23-16-14(21)5-9(20)6-15(16)22/h1-7,23H |
Clé InChI |
QMQQDFCSXAGPLB-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C(C=C2C(=C1)Br)C(=O)N(C3=O)NC4=C(C=C(C=C4Cl)Cl)Cl |
SMILES canonique |
C1=CC2=CC3=C(C=C2C(=C1)Br)C(=O)N(C3=O)NC4=C(C=C(C=C4Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(4-methoxy-2-nitroanilino)ethyl]carbamate](/img/structure/B402814.png)
![1-({[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B402815.png)
![N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402819.png)




![Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B402827.png)


![2-([1,1'-biphenyl]-4-ylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B402833.png)

![2-(4-{1-[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B402836.png)
